1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione
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Overview
Description
1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanediol.
Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione: Lacks the bromine atom, which may influence its chemical properties and applications.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and biological effects.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can participate in various chemical reactions and interactions, making this compound a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
328925-64-0 |
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Molecular Formula |
C15H10BrClO3 |
Molecular Weight |
353.59 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10BrClO3/c16-10-3-6-13(18)12(7-10)15(20)8-14(19)9-1-4-11(17)5-2-9/h1-7,18H,8H2 |
InChI Key |
ZENXQGWUPXALNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
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